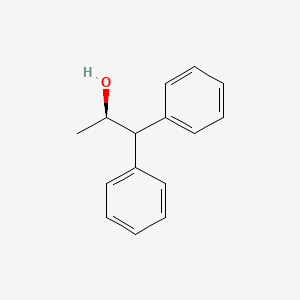

(2R)-1,1-diphenylpropan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,1-diphenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZAWYBXBHTHFM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426444 | |

| Record name | (2R)-1,1-diphenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52199-85-6 | |

| Record name | (2R)-1,1-diphenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2r 1,1 Diphenylpropan 2 Ol and Its Derivatives

Enantioselective Synthetic Routes

Enantioselective strategies are paramount for producing a single enantiomer of a chiral molecule like (2R)-1,1-diphenylpropan-2-ol. These routes primarily involve chiral reduction techniques that differentiate between the two prochiral faces of the carbonyl group in 1,1-diphenylpropan-2-one.

Chiral Reduction Strategies

The most direct and widely employed method for synthesizing this compound is the asymmetric reduction of 1,1-diphenylpropan-2-one. This can be accomplished through catalytic asymmetric hydrogenation, asymmetric transfer hydrogenation, and biocatalytic reduction, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

Catalytic asymmetric hydrogenation involves the use of a chiral catalyst to add hydrogen gas across the carbonyl double bond, creating the desired stereocenter. This method is highly efficient, often requiring only small amounts of catalyst. Transition metal-catalyzed asymmetric hydrogenation is a particularly powerful tool for preparing single enantiomer compounds from prochiral alkenes and ketones. nsf.gov The success of this strategy hinges on the design of the chiral ligand that coordinates to the metal center, which orchestrates the stereochemical outcome of the reaction.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the most common approach for the asymmetric hydrogenation of ketones. Complexes of ruthenium (Ru), rhodium (Rh), and iridium (Ir) with chiral phosphine (B1218219) ligands have proven to be exceptionally effective. nsf.govnih.gov For the reduction of aryl alkyl ketones like 1,1-diphenylpropan-2-one, ruthenium catalysts, particularly those based on the BINAP ligand (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely used. bohrium.com These catalysts operate by creating a chiral environment around the metal center, which forces the ketone substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product. nih.gov The combination of a Ru(II) center, a chiral diamine, and an arene ligand, as seen in Noyori-type catalysts, is also highly effective for this class of transformation. mdpi.com

| Catalyst System | Chiral Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP | (R)-BINAP | 1,1-diphenylpropan-2-one | This compound | >95% | bohrium.com |

| [Rh(COD)Cl]₂ | (S,S)-DIPAMP | 1-phenyl-1,2-propanedione | (1R,2S)-1-phenyl-1,2-propanediol | High | researchgate.net |

| Ir-Phosphite-Oxazoline | Phosphite-Oxazoline | 1,1-diarylethylenes | Chiral 1,1-diarylalkanes | High | nih.gov |

While less common for achieving high enantioselectivity compared to homogeneous systems, heterogeneous catalysis offers significant advantages in terms of catalyst recovery and recycling. In this approach, a chiral modifier is adsorbed onto the surface of a solid-supported metal catalyst (e.g., iridium on titanium dioxide, Ir/TiO₂). tue.nl For the reduction of 1,1-diphenylpropan-2-one, a chiral molecule, such as an alkaloid like cinchonidine, can be added to the reaction. This modifier interacts with the metal surface and the substrate, creating chiral pockets that direct the hydrogenation to one of the prochiral faces of the ketone. tue.nl This method allows for the synthesis of this compound with the catalyst being easily separated from the product mixture by simple filtration.

| Catalyst System | Chiral Modifier | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ir/TiO₂ | Cinchonidine | 1-phenyl-1,2-propanedione | Chiral hydroxyketones/diols | Moderate to High | tue.nl |

Asymmetric transfer hydrogenation (ATH) is a versatile and practical alternative to using high-pressure hydrogen gas. In this process, hydrogen is transferred to the ketone from a hydrogen donor molecule, most commonly 2-propanol or a mixture of formic acid and triethylamine. mdpi.comresearchgate.net The reaction is catalyzed by transition metal complexes, with ruthenium-based catalysts developed by Noyori and Ikariya being particularly prominent. bohrium.commdpi.com These catalysts typically feature a Ru(II) center coordinated to a chiral N-tosylated diamine ligand and an η⁶-arene ligand. mdpi.com The mechanism involves the formation of a ruthenium hydride species, which then transfers hydrogen to the ketone via a six-membered ring transition state, with the chirality of the ligand dictating the stereochemical outcome. mdpi.com ATH has been successfully applied to a wide range of ketones, including aryl alkyl ketones, to produce chiral alcohols in high yields and with excellent enantioselectivities. researchgate.net

| Catalyst System | Hydrogen Donor | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| [Mn(CO)₂(ligand)]Br | 2-propanol | Phenyl alkyl ketones | Chiral Alcohols | up to >99% | 90-99% | researchgate.net |

| Ru(II)-TsDPEN | iPrOH/KOH or HCOOH/NEt₃ | Acetophenone | 1-Phenylethanol | High | up to 98% | mdpi.com |

Biocatalysis offers an environmentally friendly and highly selective method for the reduction of prochiral ketones. Enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are used as catalysts. researchgate.netmtak.hu These enzymes operate under mild conditions (neutral pH and room temperature) in aqueous media. nih.gov They utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), as the source of reducing equivalents. nih.gov For the synthesis of this compound, an ADH that follows the anti-Prelog rule would be selected to deliver a hydride to the Re-face of the carbonyl of 1,1-diphenylpropan-2-one. These enzymes can be used as isolated proteins or within whole-cell systems (e.g., baker's yeast, Saccharomyces cerevisiae, or recombinant E. coli). researchgate.netmtak.hu Whole-cell systems are often preferred as they contain the necessary machinery to regenerate the expensive cofactor, making the process more economically viable. nih.gov

| Biocatalyst | Cofactor Regeneration System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| KRED1-Pglu from Pichia glucozyma | NADPH | Benzil | (S)-Benzoin | >98% | researchgate.net |

| Recombinant Horse Liver ADH | Ethanol | rac-2-Phenylpropionaldehyde | (S)-2-Phenyl-1-propanol | 100% | mtak.hu |

| Candida tenuis Xylose Reductase Mutant | Formate Dehydrogenase (FDH) | rac-2-Phenylpropanal | (S)-2-Phenylpropanol | 93.1% | researchgate.net |

Catalytic Asymmetric Hydrogenation of Prochiral Ketones

Grignard Reactions with Subsequent Resolution

A common and straightforward approach to obtaining 1,1-diphenylpropan-2-ol is through a Grignard reaction. This involves the reaction of a suitable Grignard reagent with a carbonyl compound. For the synthesis of the racemic mixture of 1,1-diphenylpropan-2-ol, one possible route is the reaction of methylmagnesium bromide with 1,1-diphenylacetone (B1664572). Alternatively, the reaction of ethylmagnesium bromide with benzophenone (B1666685) would yield 1,1-diphenylpropan-1-ol, which is a structural isomer and not the target compound. Therefore, the former approach is the correct one for the desired carbon skeleton.

The Grignard reaction itself is not stereoselective and thus produces a racemic mixture of (2R)- and (2S)-1,1-diphenylpropan-2-ol. To obtain the desired (2R)-enantiomer, a resolution step is necessary. This can be achieved by various methods, such as classical resolution with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chromatographic separation on a chiral stationary phase. However, enzymatic resolution, as will be discussed in section 2.3.1, offers a highly efficient and environmentally benign alternative for separating the enantiomers.

Oxime Formation and Catalytic Hydrogenation Pathways

While not a direct route to this compound, the formation and subsequent catalytic hydrogenation of oximes represents a significant pathway to chiral amines, which can be conceptually linked to the synthesis of chiral alcohols. The asymmetric hydrogenation of oximes to produce chiral hydroxylamines or primary amines has been a subject of extensive research. nature.comincatt.nl A significant challenge in this transformation is preventing the cleavage of the labile N-O bond, which would lead to the corresponding primary amine instead of the hydroxylamine. nature.com Recent advancements have seen the development of nickel- and iridium-catalyzed systems that can efficiently hydrogenate oximes to chiral hydroxylamines with high enantioselectivity. nature.comdicp.ac.cn

For instance, an appropriate ketoxime, such as the oxime of 1,1-diphenylacetone, could be subjected to asymmetric hydrogenation using a chiral catalyst to yield the corresponding chiral amine. The conversion of a chiral amine to a chiral alcohol with retention of configuration is a known transformation in organic chemistry, often proceeding via diazotization with nitrous acid followed by hydrolysis.

Furthermore, the principle of enzymatic reversibility suggests a potential biocatalytic route. Dual-enzyme hydrogen-borrowing cascades have been developed for the amination of secondary alcohols to produce enantiopure amines, proceeding with either inversion or retention of configuration. nih.gov This demonstrates a clear enzymatic connection between a chiral alcohol and its corresponding chiral amine, suggesting that a chiral amine synthesized from an oxime could potentially be converted back to the chiral alcohol.

Stereoselective Additions to Carbonyl Compounds

Stereoselective addition reactions to carbonyl compounds provide a more direct route to enantiomerically enriched alcohols, bypassing the need for resolution of a racemic mixture. These methods involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Asymmetric Addition of Organometallic Reagents to Aldehydes

The asymmetric addition of organometallic reagents to aldehydes is a powerful tool for the synthesis of chiral secondary alcohols. In the context of synthesizing this compound, this would involve the asymmetric addition of a methyl group to 1,1-diphenylacetaldehyde. Various organometallic reagents, including organozinc, organoaluminum, and Grignard reagents, can be employed for this purpose. orgsyn.org

The key to achieving high enantioselectivity lies in the use of a chiral ligand that coordinates to the metal center and directs the nucleophilic attack of the methyl group to one of the enantiotopic faces of the aldehyde carbonyl. A wide array of chiral ligands, such as those based on BINOL (1,1'-bi-2-naphthol) and chiral amino alcohols, have been developed and successfully applied in these reactions. For example, Cp2ZrMeCl has been identified as a stable and effective reagent for the asymmetric copper-catalyzed addition of a methyl group. nih.gov The choice of ligand, metal, and reaction conditions is crucial for maximizing both the yield and the enantiomeric excess of the desired (2R)-alcohol.

Diastereoselective Synthetic Approaches

Diastereoselective synthesis offers another powerful strategy for controlling stereochemistry, particularly when the target molecule contains multiple stereocenters or when a chiral auxiliary is employed. In the synthesis of derivatives of this compound, a diastereoselective approach could involve the reaction of a chiral nucleophile with a prochiral ketone, or the reaction of an achiral nucleophile with a ketone containing a chiral auxiliary.

For instance, a chiral organometallic reagent could be added to 1,1-diphenylacetone. The inherent chirality of the reagent would favor the formation of one diastereomer of the product. Alternatively, a chiral auxiliary could be attached to the 1,1-diphenylacetone molecule, which would then direct the attack of an achiral nucleophile, such as methylmagnesium bromide, to one of the faces of the carbonyl group. After the reaction, the chiral auxiliary is removed to yield the enantiomerically enriched product. The development of highly diastereoselective formal [2+1] annulation reactions to construct spirocyclopropyl pyrazolones showcases the level of control that can be achieved in such transformations. researchgate.net

Resolution Techniques for Racemic Mixtures of 1,1-Diphenylpropan-2-ol

The resolution of racemic mixtures remains a widely used and effective method for obtaining enantiomerically pure compounds. For 1,1-diphenylpropan-2-ol synthesized via a non-stereoselective method like the Grignard reaction, several resolution techniques can be applied.

Enzymatic Resolution (e.g., lipase-catalyzed transesterification or hydrolysis)

Enzymatic resolution has emerged as a powerful and green alternative to classical resolution methods. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols due to their high enantioselectivity, broad substrate scope, and ability to function in organic solvents. researchgate.net The principle of kinetic resolution lies in the fact that one enantiomer of the racemic substrate reacts significantly faster in the presence of the chiral catalyst (the enzyme) than the other.

In the case of racemic 1,1-diphenylpropan-2-ol, a lipase (B570770) can be used to selectively acylate one of the enantiomers in a transesterification reaction, typically using an acyl donor such as vinyl acetate (B1210297). For example, if the lipase selectively acylates the (S)-enantiomer, the unreacted (R)-enantiomer, this compound, can be isolated with high enantiomeric excess. The resulting (S)-ester can also be separated and hydrolyzed back to the (S)-alcohol if desired.

Alternatively, the racemic alcohol can first be chemically acylated to form a racemic ester. A lipase can then be used to selectively hydrolyze one of the enantiomers of the ester back to the alcohol. nih.govnih.gov This approach can also provide both enantiomers of the alcohol in high purity. The choice of lipase, acyl donor/acceptor, solvent, and temperature are all critical parameters that need to be optimized to achieve high enantioselectivity and conversion. nih.gov Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are frequently employed for such resolutions. nih.govnih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Substrate | Lipase | Acyl Donor/Solvent | Product | Enantiomeric Excess (ee) | Reference |

| rac-1-phenylethanol | Novozym 435 | Vinyl Acetate / Toluene | (S)-1-phenylethanol | >99% | nih.gov |

| rac-indanol | Pseudomonas fluorescens lipase | Acetylation | (S)-indanol | >99% | mdpi.com |

| rac-1-(3-bromophenyl)-1-ethanol | Pseudomonas fluorescens lipase | Acetylation | (S)-alcohol | >99% | mdpi.com |

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Pseudomonas fluorescens lipase | Hydrolysis in buffer/acetonitrile | (R)-alcohol | >99% | mdpi.com |

This table presents data for analogous secondary alcohols to illustrate the effectiveness of enzymatic resolution, as specific data for this compound was not available in the cited literature.

Chemical Resolution with Chiral Resolving Agents

Chemical resolution is a classical and widely employed method for separating a racemic mixture into its constituent enantiomers. This technique involves the reaction of the racemic compound, in this case, (±)-1,1-diphenylpropan-2-ol, with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and boiling point. These differences allow for their separation by conventional laboratory techniques like fractional crystallization.

The selection of an appropriate chiral resolving agent is critical for the successful separation of enantiomers. For the resolution of alcohols like 1,1-diphenylpropan-2-ol, acidic resolving agents are commonly used to form diastereomeric esters or salts. The efficiency of the resolution process depends on several factors, including the choice of the resolving agent, the solvent system, and the crystallization conditions.

A common class of resolving agents for alcohols are chiral carboxylic acids, such as tartaric acid and its derivatives, as well as mandelic acid. These agents react with the alcohol to form diastereomeric esters. The differential solubility of these esters in a given solvent allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequent hydrolysis of the separated diastereomer regenerates the enantiomerically enriched alcohol and the chiral resolving agent, which can often be recovered and reused.

For instance, O,O'-dibenzoyltartaric acid is a powerful resolving agent that has been successfully used for the resolution of various racemic alcohols. The bulky benzoyl groups can enhance the differences in the crystal packing of the resulting diastereomeric salts, thereby facilitating their separation.

The general procedure involves dissolving the racemic 1,1-diphenylpropan-2-ol and an equimolar amount of the chiral resolving agent in a suitable solvent. The solution is then allowed to cool or is concentrated to induce crystallization of the less soluble diastereomer. The crystals are collected by filtration, and the process may be repeated to improve the diastereomeric purity. Finally, the resolved diastereomer is treated with a base or acid to cleave the resolving agent and yield the desired enantiomer of 1,1-diphenylpropan-2-ol.

Below is a table summarizing potential chiral resolving agents for 1,1-diphenylpropan-2-ol and the expected outcomes based on general principles of chemical resolution.

| Chiral Resolving Agent | Type of Diastereomer Formed | Separation Method | Expected Outcome for this compound |

| (+)-O,O'-Dibenzoyltartaric acid | Diastereomeric ester/salt | Fractional Crystallization | Formation of a crystalline salt with one enantiomer, allowing for its separation. |

| (-)-Mandelic acid | Diastereomeric ester | Fractional Crystallization | Differential solubility of the diastereomeric esters enables separation. |

| (+)-Camphorsulfonic acid | Diastereomeric sulfonate ester | Fractional Crystallization | Formation of diastereomeric esters with distinct physical properties. |

Derivatization and Functionalization Strategies for Enhanced Enantioselectivity

Beyond the initial resolution, derivatization and functionalization strategies play a crucial role in both enhancing the enantioselectivity of a separation process and in the analysis of the enantiomeric purity of the final product. Derivatization involves chemically modifying the chiral molecule to amplify the differences between its enantiomers, which can lead to more efficient separation or more distinct signals in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

One of the primary applications of derivatization is the determination of enantiomeric excess (ee). By reacting the enantiomerically enriched 1,1-diphenylpropan-2-ol with a chiral derivatizing agent, a mixture of diastereomers is formed. These diastereomers exhibit distinct signals in their NMR spectra, and the ratio of the integration of these signals corresponds directly to the enantiomeric ratio of the original alcohol.

A widely used chiral derivatizing agent for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, or its corresponding acyl chloride (MTPA-Cl). The reaction of this compound and its (2S)-enantiomer with (R)-MTPA-Cl would produce two different diastereomeric esters. The fluorine (¹⁹F) and proton (¹H) NMR spectra of these esters will show separate signals for the two diastereomers, allowing for the precise quantification of the enantiomeric excess.

Functionalization of the hydroxyl group of 1,1-diphenylpropan-2-ol can also be employed to facilitate separation by other techniques, such as chromatography. For example, converting the alcohol to a less polar ester or ether derivative can improve its behavior on certain chromatographic columns, potentially leading to a baseline separation of the enantiomers on a chiral stationary phase.

The following table outlines various derivatization and functionalization strategies that can be applied to 1,1-diphenylpropan-2-ol to enhance enantioselectivity and aid in its analysis.

| Derivatizing/Functionalizing Agent | Purpose | Analytical Method | Expected Impact on Enantioselectivity/Analysis |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Determination of enantiomeric excess | ¹H and ¹⁹F NMR Spectroscopy | Formation of diastereomeric Mosher's esters with distinct and quantifiable NMR signals. |

| Acetic anhydride | Chromatographic separation | Chiral High-Performance Liquid Chromatography (HPLC) | Formation of an acetate ester, which may exhibit better separation on a chiral stationary phase. |

| Trichloroacetyl isocyanate | Determination of enantiomeric excess | ¹H NMR Spectroscopy | Forms diastereomeric carbamates with well-resolved signals in the NMR spectrum. |

By employing these synthesis, resolution, and derivatization methodologies, it is possible to obtain this compound with high enantiomeric purity and to accurately determine its stereochemical integrity.

Applications of 2r 1,1 Diphenylpropan 2 Ol in Asymmetric Catalysis and Synthesis

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. wikipedia.org The auxiliary is then removed to yield the enantiomerically enriched product.

While specific examples detailing the use of (2R)-1,1-diphenylpropan-2-ol as a chiral auxiliary in carbon-carbon bond-forming reactions are not extensively documented in readily available literature, the principle relies on its bulky diphenylmethyl group and the hydroxyl functionality. When attached to a reactant, for instance, through an ester or ether linkage, the steric hindrance provided by the two phenyl groups can effectively shield one face of the reactive center (e.g., an enolate). This forces an incoming electrophile to approach from the less hindered face, thereby leading to the preferential formation of one diastereomer.

The effectiveness of such an auxiliary is determined by the level of diastereoselectivity it can induce. High diastereomeric excess (d.e.) is desirable as it translates to high enantiomeric excess (e.e.) in the final product after the auxiliary is cleaved. The selection of reaction conditions, such as temperature, solvent, and the nature of the base (for enolate formation), plays a crucial role in maximizing this stereochemical control.

A key aspect of using a chiral auxiliary is its efficient removal from the product and its potential for recovery and reuse, which is crucial for the economic viability of a synthetic route. williams.edu For an auxiliary like this compound that is attached via an ester or ether bond, several standard chemical methods can be employed for its cleavage.

Hydrolysis: Basic hydrolysis (e.g., using lithium hydroxide) or acidic hydrolysis can cleave ester linkages to release the chiral alcohol auxiliary and the desired carboxylic acid product.

Reductive Cleavage: For ester linkages, reduction with reagents like lithium aluminum hydride (LiAlH₄) would cleave the auxiliary and reduce the carbonyl group to a primary alcohol.

Hydrogenolysis: If the auxiliary is attached via a benzyl-type ether linkage, catalytic hydrogenolysis can be an effective method for cleavage.

Utility as a Chiral Ligand Precursor

This compound serves as a valuable precursor for the synthesis of chiral ligands. These ligands, when complexed with a metal center, can act as highly effective catalysts for a variety of enantioselective reactions.

A common strategy involves the conversion of the hydroxyl group of this compound into other functional groups, such as an amino group, to create chiral amino alcohols. For example, (2R)-2-amino-1,1-diphenylpropan-1-ol is a derivative that can be synthesized and used as a ligand. nih.gov These amino alcohol ligands are bidentate, meaning they can bind to a metal ion through two donor atoms, typically the nitrogen of the amino group and the oxygen of the hydroxyl group. us.es

The synthesis of metal complexes typically involves reacting the chiral amino alcohol ligand with a suitable metal salt, such as a copper(II) salt (e.g., Cu(OAc)₂·H₂O). us.esresearchgate.net The ligand coordinates to the metal center, creating a chiral environment around it. This chiral metal complex can then be used as a catalyst. The specific structure and properties of the resulting complex can be fine-tuned by modifying the ligand structure or the metal precursor.

Metal complexes derived from this compound are effective catalysts in several types of enantioselective reactions, most notably the asymmetric Henry reaction.

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone). mdpi.com The asymmetric version of this reaction, catalyzed by chiral metal complexes, is a powerful tool for synthesizing enantiomerically enriched β-nitro alcohols. These products are versatile synthetic intermediates that can be converted into other valuable compounds, such as β-amino alcohols. mdpi.com

Copper(II) complexes of chiral amino alcohol ligands derived from compounds structurally similar to this compound have been shown to be effective catalysts for the asymmetric Henry reaction. daneshyari.com The chiral ligand creates a specific three-dimensional environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the β-nitro alcohol product.

The catalytic cycle generally involves the coordination of both the aldehyde and the deprotonated nitroalkane (nitronate) to the copper center. The chiral ligand environment then dictates the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde, resulting in a high enantiomeric excess of the final product.

The table below presents representative data from studies on copper-catalyzed asymmetric Henry reactions using various chiral ligands, illustrating the typical yields and enantioselectivities that can be achieved.

Table 1: Performance of Chiral Copper(II) Complexes in the Asymmetric Henry Reaction This table is a representative summary based on typical results found in the literature for similar catalyst systems and is intended for illustrative purposes.

| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Nitromethane | 5 | Toluene | 85 | 92 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 5 | THF | 90 | 95 |

| 3 | 2-Chlorobenzaldehyde | Nitromethane | 5 | CH₂Cl₂ | 88 | 90 |

| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 10 | Toluene | 75 | 85 |

| 5 | Benzaldehyde | Nitroethane | 10 | THF | 70 | 88 (syn) |

Application in Enantioselective Catalytic Reactions

Asymmetric Hydrogenation

The chiral structure of this compound makes it a candidate for the development of chiral ligands for transition metal-catalyzed asymmetric hydrogenation. In this context, the hydroxyl group can be functionalized to create ligands that coordinate with a metal center, such as rhodium or iridium, forming a chiral catalytic environment. While specific data on the direct application of ligands derived from this compound in asymmetric hydrogenation is not extensively documented in readily available literature, the general principle involves the transfer of chirality from the ligand to a prochiral substrate during the hydrogenation process. The steric and electronic properties of the diphenylpropyl group are intended to influence the facial selectivity of the hydride attack on the substrate, leading to the preferential formation of one enantiomer of the product. The effectiveness of such a catalyst would typically be evaluated based on the enantiomeric excess (ee) and the conversion rate achieved for a range of substrates, such as prochiral ketones and olefins.

Other Asymmetric Transformations (e.g., Friedel-Crafts alkylation)

Beyond hydrogenation, derivatives of this compound have potential applications in other asymmetric transformations, including Friedel-Crafts alkylations. In these reactions, a chiral Lewis acid catalyst, often formed in situ from a metal salt and a chiral ligand, is employed to control the enantioselectivity of the alkylation of an aromatic ring. Ligands derived from this compound could be designed to create a chiral pocket around the metal center, thereby directing the approach of the electrophile to the nucleophilic aromatic substrate. For instance, in the alkylation of indoles or phenols, such a catalyst would aim to achieve high yields and high enantiomeric excess of the desired product. The performance of these catalysts is highly dependent on the structure of the ligand, the choice of the metal, and the reaction conditions.

Application as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of this compound makes it a valuable chiral building block, or "synthon," for the construction of more complex molecules. Its defined stereocenter can be incorporated into a larger molecular framework, thereby imparting chirality to the final product.

Synthesis of Enantiomerically Pure Compounds

As a chiral building block, this compound can serve as a starting material for the synthesis of a variety of enantiomerically pure compounds. The hydroxyl group provides a reactive handle for further chemical modifications, such as oxidation, etherification, or esterification, without disturbing the existing stereocenter. For example, it can be used to introduce a specific stereochemistry at a key position in a target molecule. The phenyl groups also influence the reactivity and physical properties of the molecule and its derivatives. The synthesis of complex chiral molecules often involves a multi-step sequence where the stereochemical integrity of the initial building block is crucial for the stereochemical outcome of the final product.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals and biologically active compounds. This compound can be utilized as a precursor for the synthesis of chiral nitrogen-containing heterocycles. This can be achieved by converting the hydroxyl group into a leaving group, followed by nucleophilic substitution with a nitrogen-containing nucleophile. Alternatively, the alcohol can be oxidized to a ketone, which can then undergo reactions such as reductive amination to introduce a nitrogen atom. Subsequent cyclization reactions can then lead to the formation of chiral heterocycles like piperidines, pyrrolidines, or azepanes, where the stereochemistry is dictated by the starting material.

Intermediate for Natural Products or Pharmaceutical Precursors

The synthesis of natural products and active pharmaceutical ingredients (APIs) often requires enantiomerically pure intermediates to ensure the desired biological activity and to avoid potential side effects from unwanted stereoisomers. This compound can serve as a key intermediate in the synthesis of such complex molecules. Its incorporation into a synthetic route can establish a critical stereocenter early in the process. For example, it could be envisioned as a fragment in the total synthesis of a natural product or as a precursor to a side chain of a pharmaceutical drug. The specific application would depend on the structural similarity between the building block and a portion of the target molecule.

Mechanistic Investigations and Stereochemical Models

Elucidation of Reaction Mechanisms Involving (2R)-1,1-Diphenylpropan-2-ol

The elucidation of reaction mechanisms involving this compound and its derivatives is fundamental to optimizing their application in asymmetric synthesis. While specific, in-depth mechanistic studies on this particular alcohol are not extensively documented in publicly available literature, the general principles of asymmetric induction provide a framework for understanding its reactivity. As a chiral alcohol, it can serve as a chiral auxiliary, a chiral ligand for a metal catalyst, or a chiral building block.

In its role as a chiral auxiliary, the stereocenter of this compound can influence the stereochemical course of a reaction at a prochiral center within the same molecule. The mechanism of this influence is typically rationalized through the formation of diastereomeric transition states, where one is energetically favored over the other due to steric and electronic interactions. For instance, in the addition of a nucleophile to a carbonyl group derivatized with this compound, the bulky diphenylmethyl group and the methyl group create a chiral environment that directs the incoming nucleophile to one face of the carbonyl, leading to a preponderance of one diastereomer.

When employed as a ligand in metal-catalyzed reactions, this compound can coordinate to a metal center, creating a chiral catalytic species. The mechanism of stereoselection in such cases involves the transfer of chirality from the ligand to the substrate via the metal center. The precise mechanism, including the nature of the active catalytic species and the transition state geometry, is highly dependent on the specific reaction, the metal, and the reaction conditions.

Stereochemical Control Mechanisms

The stereochemical outcome of reactions involving chiral compounds is governed by a set of principles that predict the major diastereomer formed. These models are based on the steric and electronic properties of the substituents around the stereocenter.

Cram's Rule and Other Models for Asymmetric Induction

Cram's rule and its subsequent refinements, such as the Felkin-Anh model, are foundational concepts for predicting the stereoselectivity of nucleophilic additions to carbonyl compounds adjacent to a chiral center. While direct applications of these rules to this compound are not widely reported, the principles can be hypothetically applied.

Cram's Rule: This model predicts the major diastereomer by considering a conformation where the largest substituent on the chiral center is positioned anti-periplanar to the carbonyl group. The nucleophile then attacks from the less hindered face. In the case of a ketone derived from this compound, the diphenylmethyl group would be considered the "large" group, the methyl group the "medium" group, and the hydrogen (if present) the "small" group.

Felkin-Anh Model: This model provides a more accurate prediction by considering the transition state geometry. It posits that the largest group orients itself perpendicular to the carbonyl plane to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks along the Bürgi-Dunitz trajectory (approximately 107°).

The predictive power of these models in reactions involving derivatives of this compound would depend on the specific substrate and reaction conditions.

Illustrative Application of Stereochemical Models:

| Model | Predicted Major Diastereomer (Hypothetical) | Key Consideration |

| Cram's Rule | (R,R) or (R,S) depending on nucleophile | Largest group anti to carbonyl |

| Felkin-Anh Model | (R,R) or (R,S) depending on nucleophile | Largest group perpendicular to carbonyl in transition state |

Note: The data in this table is illustrative and intended to explain the concepts. Specific experimental validation for this compound is not available in the reviewed literature.

Role of Non-Covalent Interactions (e.g., CH-π interactions) in Stereoselectivity

Non-covalent interactions, although weak, can play a significant role in stabilizing transition states and thus influencing stereoselectivity. In molecules containing aromatic rings, such as this compound, CH-π interactions can be particularly important. A CH-π interaction involves an attractive interaction between a C-H bond and the electron cloud of a π system.

In a reaction involving a derivative of this compound, a CH-π interaction could occur between a C-H bond of the substrate or reagent and one of the phenyl rings of the diphenylmethyl group. This interaction could stabilize a specific transition state geometry, leading to the preferential formation of one stereoisomer. The strength and geometric requirements of such interactions can be subtle but decisive in achieving high levels of stereocontrol.

Transition State Analysis of Reactions Mediated by this compound Derivatives

A detailed understanding of the transition state is paramount for explaining and predicting the stereochemical outcome of a reaction. Computational methods, such as density functional theory (DFT), are powerful tools for modeling transition states. For reactions mediated by derivatives of this compound, transition state analysis would involve identifying the lowest energy transition state structures leading to the different possible stereoisomers.

Such analyses would consider factors like:

Steric Repulsion: Minimizing steric clashes between bulky groups.

Torsional Strain: The energy associated with bond rotations.

Electronic Effects: The influence of electron-donating or withdrawing groups.

Non-covalent Interactions: As discussed above, interactions like CH-π stacking can stabilize certain transition state geometries.

Due to the complexity of these calculations, specific transition state analyses for reactions involving this compound are not readily found in general chemical literature and would likely be part of specialized research studies.

Influence of Ligand Structure and Metal Center on Catalytic Performance

When derivatives of this compound are used as chiral ligands in metal-catalyzed asymmetric reactions, both the structure of the ligand and the nature of the metal center are critical determinants of catalytic performance.

Ligand Structure: Subtle modifications to the ligand structure can have a profound impact on enantioselectivity and catalytic activity. For a ligand derived from this compound, modifications could include altering the substituents on the phenyl rings or changing the coordinating atom. These changes can affect the steric environment around the metal center and the electronic properties of the catalyst, thereby influencing how the substrate binds and reacts.

Metal Center: The choice of the metal center is equally crucial. Different metals have different coordination preferences, Lewis acidity, and redox potentials. These properties dictate the mechanism of the catalytic cycle and the geometry of the transition state. For example, a reaction catalyzed by a rhodium complex with a this compound-derived ligand will likely proceed through a different transition state and may yield a different stereochemical outcome compared to a reaction catalyzed by a palladium or copper complex with the same ligand.

Illustrative Impact of Ligand and Metal Variation on a Hypothetical Asymmetric Reaction:

| Ligand Derivative | Metal Center | Enantiomeric Excess (%) (Hypothetical) |

| (2R)-1,1-Diphenylpropan-2-oxy | Rh(I) | 85 |

| (2R)-1,1-Bis(4-methoxyphenyl)propan-2-oxy | Rh(I) | 92 |

| (2R)-1,1-Diphenylpropan-2-oxy | Pd(II) | 75 |

| (2R)-1,1-Diphenylpropan-2-oxy | Cu(I) | 60 |

Note: This table presents hypothetical data to illustrate the principles of how ligand and metal variations can influence catalytic performance. Specific experimental data for this compound in this context is not available in the reviewed literature.

Computational and Theoretical Studies

Conformational Analysis of (2R)-1,1-diphenylpropan-2-ol and its Complexes

A comprehensive conformational analysis of this compound would be the foundational step in its theoretical investigation. This process involves identifying all possible spatial arrangements of the molecule, known as conformers, and determining their relative energies. Due to the rotational freedom around the C-C single bonds, particularly the bond connecting the diphenylmethyl group and the chiral center, the molecule can adopt various conformations.

The presence of the two bulky phenyl groups and the hydroxyl group significantly influences the conformational landscape. Steric hindrance between these groups will dictate the most stable, low-energy conformers. Computational methods, such as molecular mechanics (MM) or more accurate quantum mechanical (QM) methods, would be employed to systematically explore the potential energy surface.

Key interactions governing conformational preference would include:

Steric Repulsion: Minimizing the spatial clash between the phenyl rings and the methyl and hydroxyl groups.

Gauche Interactions: Analyzing the energetics of different staggered conformations around the key C-C bonds.

Intramolecular Hydrogen Bonding: Investigating the possibility of a hydrogen bond between the hydroxyl proton and the π-electron cloud of one of the phenyl rings.

When this compound acts as a ligand or catalyst, its conformational behavior within a complex is also critical. The coordination to a metal center or interaction with a substrate would likely alter its preferred conformation compared to the free molecule.

Density Functional Theory (DFT) Calculations on Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations would provide insights into its role in chemical reactions, particularly in asymmetric synthesis where it might act as a chiral auxiliary or ligand.

DFT calculations can be used to determine a variety of properties that correlate with reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to act as a nucleophile or electrophile.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying regions susceptible to electrophilic or nucleophilic attack.

Fukui Functions: These indices quantify the local reactivity at different atomic sites within the molecule.

In the context of a reaction, DFT would be employed to model the entire reaction pathway, including reactants, transition states, and products. The calculated activation energies for different stereochemical pathways would explain the origin of enantioselectivity or diastereoselectivity. For instance, if this compound is used as a chiral catalyst, DFT can help elucidate why one enantiomer of the product is formed preferentially over the other.

Molecular Modeling of Interactions with Substrates and Transition States

Molecular modeling encompasses a range of computational techniques used to simulate the interactions between molecules. When this compound is involved in a reaction, understanding its non-covalent interactions with substrates and in the transition state is crucial for explaining the observed stereoselectivity.

These interactions, which are often subtle, can be modeled using methods like DFT with dispersion corrections (DFT-D) or high-level ab initio calculations. Key interactions to investigate would include:

Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, orienting the substrate in a specific manner.

Steric Interactions: The bulky diphenylmethyl group creates a defined chiral pocket, and steric clashes between this group and the substrate can disfavor certain transition states.

π-Stacking and CH-π Interactions: The phenyl rings can engage in π-stacking with aromatic substrates or CH-π interactions, which can contribute to the stability and geometry of the transition state.

By building computational models of the transition states leading to different stereoisomers, the energy differences can be calculated. A lower energy transition state corresponds to a faster reaction rate, thus explaining the predominance of a particular stereochemical outcome.

Prediction of Stereochemical Outcomes

A primary goal of computational studies in asymmetric catalysis is the prediction of stereochemical outcomes. For reactions involving this compound as a chiral influence, computational models can be developed to predict the enantiomeric or diastereomeric excess.

The general approach involves:

Conformational Search: Identifying the low-energy conformers of the chiral catalyst and its complex with the reactants.

Transition State Modeling: Locating all plausible transition state structures for the formation of the different stereoisomers.

Energy Calculation: Calculating the free energies of these transition states using high-level quantum mechanical methods.

The predicted stereochemical ratio can be determined from the difference in the free energies of the diastereomeric transition states (ΔΔG‡) using the following relationship derived from transition state theory:

er = (k_R / k_S) = exp(-ΔΔG‡ / RT)

where er is the enantiomeric ratio, k_R and k_S are the rate constants for the formation of the R and S enantiomers, R is the gas constant, and T is the temperature.

While the accuracy of these predictions depends on the level of theory and the complexity of the system, computational models provide a powerful tool for rationalizing observed stereoselectivities and for the in silico design of new and more effective chiral catalysts and auxiliaries.

Advanced Spectroscopic and Analytical Techniques for Stereochemical Analysis

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The assessment of enantiomeric excess (ee) and diastereomeric ratio (dr) is fundamental to characterizing the stereochemical integrity of (2R)-1,1-diphenylpropan-2-ol and its derivatives.

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a cornerstone technique for the separation and quantification of enantiomers. The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP, leading to different retention times. For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, π-π stacking, and steric hindrance. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is crucial for optimizing the separation.

A typical chiral HPLC method for the analysis of 1,1-diphenylpropan-2-ol enantiomers is summarized in the table below.

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Under these conditions, the (2S)-enantiomer would typically elute before the (2R)-enantiomer, allowing for the determination of the enantiomeric excess by integrating the respective peak areas.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption. SFC commonly utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of a polar organic modifier like methanol or ethanol.

The principles of chiral recognition in SFC are similar to those in HPLC, relying on the formation of diastereomeric complexes with a chiral stationary phase. The lower viscosity and higher diffusivity of supercritical fluids allow for faster separations without a significant loss of resolution. This technique is particularly well-suited for high-throughput screening of chiral compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for stereochemical analysis. To determine the enantiomeric excess of this compound, chiral discriminating agents are employed to convert the enantiomers into diastereomers, which are distinguishable by NMR.

Two common approaches are the use of:

Chiral Solvating Agents (CSAs): These agents, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, form rapidly exchanging diastereomeric solvates with the enantiomers of the analyte. This results in the splitting of signals in the ¹H NMR spectrum, with the integration of these signals providing the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) react with the alcohol functional group of this compound to form diastereomeric esters. These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for accurate determination of the enantiomeric excess.

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The specific rotation, [α], is a characteristic constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

The enantiomeric excess of a sample of 1,1-diphenylpropan-2-ol can be determined using the following formula:

ee (%) = ([\α]_observed / [\α]_max) * 100

where [\α]_observed is the specific rotation of the sample and [\α]_max is the specific rotation of the pure enantiomer. For (2S)-(+)-1,1-diphenylpropan-2-ol, a positive specific rotation is observed. Consequently, the (2R)-enantiomer will exhibit a negative specific rotation of a similar magnitude.

Spectroscopic Studies for Structural Elucidation Relevant to Reactivity

Spectroscopic techniques, particularly NMR, are crucial for elucidating the three-dimensional structure of molecules, which in turn governs their reactivity.

In reactions involving this compound that generate a new stereocenter, NMR spectroscopy is the primary method for determining the diastereomeric ratio (dr) of the products. The diastereomers will have distinct NMR spectra, and the ratio of products can be determined by comparing the integration of well-resolved signals corresponding to each diastereomer.

For complex molecules where signal overlap is an issue in standard ¹H NMR spectra, advanced techniques such as band-selective pure shift NMR can be employed. rsc.orgrsc.orgnih.govmanchester.ac.ukresearchgate.net This method collapses the multiplets of selected signals into singlets, significantly improving spectral resolution and allowing for more accurate integration and determination of the diastereomeric ratio, even in crowded spectral regions. rsc.orgrsc.orgnih.govmanchester.ac.ukresearchgate.net

An example of how diastereomeric excess is determined by ¹H NMR is presented in the table below, showing hypothetical chemical shifts for diastereotopic protons in a reaction product derived from this compound.

| Diastereomer | Proton | Chemical Shift (ppm) | Integration |

| A | Hₐ | 4.52 (d, J = 7.2 Hz) | 1.00 |

| B | Hₐ' | 4.48 (d, J = 7.5 Hz) | 0.25 |

In this example, the diastereomeric ratio would be determined as 1.00 : 0.25, or 4 : 1, corresponding to a diastereomeric excess of 60%.

Infrared (IR) Spectroscopy in Reaction Monitoring

Infrared (IR) spectroscopy is a powerful, non-invasive analytical technique frequently employed for the real-time monitoring of chemical reactions. By tracking the changes in vibrational frequencies of functional groups, chemists can follow the consumption of reactants and the formation of products. In the context of the synthesis of this compound, IR spectroscopy is particularly useful.

A common synthetic route to this compound is the asymmetric reduction of a prochiral ketone, such as 1,1-diphenyl-2-propanone. The progress of this reaction can be effectively monitored by observing specific changes in the IR spectrum. The key transformation is the conversion of a carbonyl group (C=O) into a hydroxyl group (O-H).

The starting material, 1,1-diphenyl-2-propanone, exhibits a strong, sharp absorption band characteristic of a ketone's C=O stretch, typically found in the region of 1710-1715 cm⁻¹. As the reduction proceeds, the intensity of this peak will decrease. Concurrently, the formation of the alcohol product, this compound, is marked by the appearance of two distinctive absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.

C-O Stretch: As a secondary alcohol, this compound will display a C-O stretching vibration in the range of 1100-1150 cm⁻¹. This peak is often sharp and of medium to strong intensity.

By monitoring the diminution of the C=O peak of the ketone and the concomitant growth of the O-H and C-O peaks of the alcohol, the reaction's progress, and endpoint can be accurately determined without the need for isolating samples from the reaction mixture.

Table 1: Key Infrared Absorption Frequencies for Monitoring the Synthesis of this compound

| Functional Group | Compound | Wavenumber (cm⁻¹) | Appearance in Spectrum |

| Carbonyl (C=O) | 1,1-Diphenyl-2-propanone (Reactant) | ~1710 | Strong, sharp peak |

| Hydroxyl (O-H) | This compound (Product) | 3200-3600 | Broad, strong peak |

| Carbon-Oxygen (C-O) | This compound (Product) | 1100-1150 | Medium to strong, sharp peak |

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. For a chiral molecule like this compound, crystallographic analysis of a suitable derivative or a metal complex can definitively confirm its (R) configuration.

While this compound itself may be challenging to crystallize in a manner suitable for X-ray diffraction, its derivatives often yield high-quality crystals. The hydroxyl group provides a convenient handle for the synthesis of various derivatives, such as esters (e.g., acetates, benzoates, or p-bromobenzoates) or ethers. The introduction of heavy atoms (like bromine in a p-bromobenzoate derivative) can be particularly advantageous for the determination of the absolute configuration using anomalous dispersion methods.

Furthermore, the hydroxyl group of this compound can act as a ligand, coordinating to a metal center to form a metal complex. The chirality of the alcohol ligand can influence the geometry and properties of the resulting complex. An X-ray crystal structure of such a complex would not only confirm the stereochemistry of the alcohol but also provide valuable insights into the nature of the metal-ligand interactions.

Despite the powerful utility of this technique, a detailed search of the crystallographic literature did not yield specific, publicly available crystal structures for derivatives or metal complexes of this compound. While the principles of the technique are well-established and its application to similar chiral alcohols is documented, specific research findings including unit cell parameters, space group, and detailed structural data for a derivative or complex of this compound could not be located for inclusion in this article. Such a study, were it to be conducted and published, would be a valuable addition to the chemical literature, providing definitive proof of the molecule's three-dimensional structure and serving as a benchmark for other stereochemical analyses.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

The primary route to (2R)-1,1-diphenylpropan-2-ol involves the asymmetric reduction of the prochiral ketone, 1,1-diphenyl-2-propanone. Future developments are aimed at overcoming the limitations of current methods, seeking higher efficiency and selectivity.

One promising area is the evolution of the asymmetric Guerbet reaction . This reaction couples a primary alcohol with a racemic secondary alcohol to generate a new, chiral alcohol, with water as the only byproduct. liverpool.ac.uk The application of this hydrogen-autotransfer process, using well-defined ruthenium catalysts, presents a novel, reducing agent-free strategy to access chiral alcohols like this compound from simpler precursors. liverpool.ac.uk

Another innovative approach involves a relay strategy for the asymmetric hydrogenation of 1,1-diarylethylenes . This method uses a chromium tricarbonyl group to temporarily ligate one of the aryl rings of the olefin substrate. nih.gov This coordination allows a chiral ruthenium catalyst to differentiate between the two prochiral faces of the double bond, leading to highly enantioselective hydrogenation. nih.gov Subsequent removal of the metal complex would yield the chiral alkane, which could be functionalized to the target alcohol. This strategy offers a solution for substrates that are challenging for direct asymmetric hydrogenation.

Furthermore, novel strategies combining chiral auxiliaries with substrate-directed reactions are being explored for the synthesis of complex chiral molecules, a concept that could be adapted for precursors to this compound. rsc.org

Exploration of New Catalytic Systems

Advances in catalysis are central to the future synthesis of this compound. Research is focused on discovering new catalysts that offer higher enantioselectivity, broader substrate scope, and improved operational simplicity.

Ruthenium-based catalysts are at the forefront of this exploration. Chiral half-sandwich ruthenium complexes, particularly those derived from amino acids like proline, have been shown to be effective and recyclable catalysts for the asymmetric transfer hydrogenation of ketones in water. ias.ac.in Similarly, Ru(II) complexes combined with cinchona alkaloid-derived NNP ligands have achieved extremely high enantioselectivities (up to 99.9% ee) in the hydrogenation of various aromatic ketones. rsc.org The development of such systems could lead to near-perfect enantioselectivity in the synthesis of this compound.

Rhodium-catalyzed asymmetric synthesis also presents significant opportunities. Chiral diene-ligated rhodium catalysts are being developed for various asymmetric transformations, including the synthesis of chiral fluorides and amides. nih.govillinois.edu The principles guiding these catalyst systems could be applied to the development of rhodium catalysts for the asymmetric reduction of 1,1-diphenyl-2-propanone or related substrates. For instance, rhodium-catalyzed conjugate addition of arylboronic acids to enals demonstrates the potential for creating chiral carbon centers in diaryl systems. sigmaaldrich.com

The table below summarizes the performance of various modern catalytic systems in the asymmetric reduction of ketones analogous to 1,1-diphenyl-2-propanone, highlighting the potential for achieving high enantiomeric excess (ee).

| Catalyst System | Substrate Type | Product ee (%) | Reference |

| (R,R)-Teth-TsDPEN-Ru(II) | α-Alkyl-β-ketoaldehydes | >99 | mdpi.com |

| Cinchona Alkaloid-NNP-Ru | Aromatic Ketones | up to 99.9 | rsc.org |

| Proline-derived Ru complex | Aromatic Ketones | >90 | ias.ac.in |

| (Naphthalene)Cr(CO)₃ + Ru-1 | Benzophenones | 95 | nih.gov |

Integration with Flow Chemistry and Mechanochemical Approaches

Modern synthetic methodologies are increasingly focused on sustainability and efficiency. Flow chemistry and mechanochemistry represent two key emerging areas that could revolutionize the synthesis of this compound.

Flow chemistry offers enhanced safety, scalability, and reaction control compared to traditional batch processes. The application of microreactor technology has been successfully demonstrated for the enantioselective Core-Bakshi-Shibata (CBS) reduction of aryl ketones. rsc.org This approach allows for the safe handling of reagents like borane (B79455) and can be performed in greener solvents, making it a highly attractive strategy for the industrial production of chiral alcohols. rsc.org Chemo-biocatalytic approaches in flow systems are also being developed, integrating enzymatic steps with chemical transformations in a continuous sequence, which could be applied to multi-step syntheses involving this compound. researchgate.netresearchgate.net

Mechanochemistry , which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a path to solvent-free or low-solvent synthesis. nih.gov This technique has been successfully applied to asymmetric organocatalysis, often resulting in higher reaction rates and simplified product isolation. nih.govrsc.org The development of mechanochemical methods for the asymmetric reduction of 1,1-diphenyl-2-propanone could significantly reduce the environmental impact of its synthesis.

Bioinspired Transformations and Enzymatic Engineering

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of enzymes, particularly alcohol dehydrogenases (ADHs), is a major area of research for producing chiral alcohols.

The synthesis of this compound requires an ADH with anti-Prelog stereopreference, which delivers a hydride to the Re-face of the ketone. While most naturally occurring ADHs follow Prelog's rule (delivering to the Si-face), a growing number of anti-Prelog ADHs are being discovered and engineered. nih.gov For example, ADHs from Lactobacillus kefir and other microorganisms have shown excellent anti-Prelog selectivity for a range of aromatic ketones. nih.govnih.gov The discovery or engineering of an ADH with high activity and selectivity for 1,1-diphenyl-2-propanone is a key goal. Novel reactor designs, such as the thermostatic bubble column reactor (TBCR), are being developed to overcome challenges like byproduct inhibition, enabling synthesis at high substrate loads. rsc.org

Another important enzymatic strategy is the kinetic resolution of racemic 1,1-diphenylpropan-2-ol. This involves using an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer, allowing the other to be isolated in high enantiomeric purity. nih.govnih.govresearchgate.net Studies on the resolution of analogous compounds like 1-phenyl-1-propanol (B1198777) have shown that enzymes such as Candida antarctica lipase B (Novozym 435) can achieve high enantioselectivity. nih.govnih.gov Optimization of reaction parameters such as the acyl donor, solvent, and temperature is crucial for achieving high enantiomeric excess. nih.gov

Applications in Divergent Asymmetric Synthesis

Divergent synthesis aims to create a library of structurally diverse compounds from a common starting material by applying different reaction pathways. In asymmetric divergent synthesis, control over stereochemistry is paramount. Chiral auxiliaries are often employed to direct the stereochemical outcome of reactions. wikipedia.orgsigmaaldrich.com

This compound, with its defined stereocenter and hydroxyl group, has the potential to be used as a chiral auxiliary . By temporarily attaching it to a prochiral substrate, the steric bulk of the diphenylmethyl group can shield one face of the molecule, directing the attack of a reagent to the opposite face. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. While specific applications of this compound in this context are still an emerging area, the principles have been well-established with other chiral alcohols like (-)-8-phenylmenthol (B56881) and trans-2-phenylcyclohexanol. wikipedia.orgnih.gov

Furthermore, the development of diastereodivergent catalysis , where the choice of catalyst or ligand dictates which diastereomer is formed from the same set of starting materials, is a sophisticated strategy for creating stereochemical diversity. nih.govacs.orgnih.gov Chiral products derived from this compound could serve as key intermediates in such synthetic schemes, where subsequent catalyst-controlled reactions could generate multiple diastereomers of a complex target molecule.

Q & A

Q. What are the optimal synthetic routes for (2R)-1,1-diphenylpropan-2-ol, and how can enantiomeric purity be ensured?

The synthesis of this compound typically involves asymmetric reduction of the corresponding ketone precursor. Key steps include:

- Catalytic hydrogenation : Use of chiral catalysts like (R)-BINAP-Ru complexes to achieve stereoselective reduction of 1,1-diphenylpropan-2-one .

- Grignard reaction : Reaction of diphenylmethyllithium with (R)-epichlorohydrin, followed by hydrolysis, though this may require subsequent purification to remove diastereomers .

- Purification : Chiral HPLC or recrystallization with resolving agents (e.g., tartaric acid derivatives) to isolate the (2R)-enantiomer .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure and stereochemistry of this compound?

- NMR spectroscopy : H and C NMR can confirm the presence of diphenyl groups and the hydroxyl proton. Key signals include a singlet for the two equivalent phenyl groups (δ 7.2–7.4 ppm) and a broad peak for the hydroxyl proton (δ 2.0–3.0 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to resolve absolute configuration. Critical parameters include Flack x or Hooft y values to confirm the (2R)-configuration .

- Polarimetry : Specific rotation ([α]) comparisons with literature values for chiral alcohols validate enantiomeric identity .

Advanced Research Questions

Q. How do steric effects from the diphenyl groups influence the compound’s reactivity in nucleophilic substitutions or oxidation reactions?

The bulky diphenyl groups introduce significant steric hindrance, impacting reaction pathways:

- Oxidation : Selective oxidation to 1,1-diphenylpropan-2-one requires mild conditions (e.g., Dess-Martin periodinane) to avoid over-oxidation. Steric shielding slows reaction rates compared to less hindered alcohols .

- Nucleophilic substitution : Reactions (e.g., Mitsunobu) favor primary alcohols due to reduced accessibility at the secondary hydroxyl group. Computational modeling (DFT) can predict transition-state geometries and regioselectivity .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies may arise from assay-specific factors:

- Solubility : The compound’s hydrophobicity can lead to aggregation in aqueous media. Use co-solvents (e.g., DMSO ≤1%) or liposomal delivery systems to improve bioavailability .

- Metabolic instability : Incubation with liver microsomes identifies degradation pathways. Stabilizing modifications (e.g., prodrug formulations) may enhance activity .

- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR binding vs. cellular assays) to distinguish artifacts from true activity .

Q. What computational strategies predict the interaction of this compound with enzyme targets, and what are their limitations?

- Molecular docking : Tools like AutoDock Vina predict binding modes to enzymes (e.g., alcohol dehydrogenases). The compound’s rigid structure improves pose accuracy but may overlook induced-fit effects .

- MD simulations : Simulations in explicit solvent (e.g., TIP3P water) assess binding stability over time. Limitations include force field inaccuracies for aromatic stacking interactions .

- QSAR models : Correlate substituent effects (e.g., para-substituted phenyl groups) with activity trends to guide synthetic optimization .

Methodological Considerations

- Chiral resolution : Use amylose-based chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients for analytical and preparative separations .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS. Hydroxyl group acylation (e.g., acetate prodrugs) improves shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.